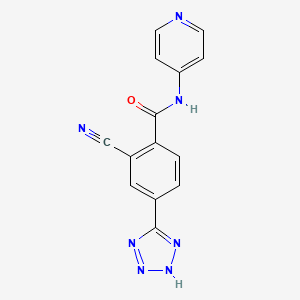
Water-ethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Water-ethylene, also known as ethylene glycol, is a colorless, odorless, and sweet-tasting liquid. It is a vital compound in various industrial applications, particularly as an antifreeze agent in cooling and heating systems. Ethylene glycol is also used as a raw material in the production of polyester fibers and resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethylene glycol is primarily produced through the hydration of ethylene oxide. The reaction involves ethylene oxide reacting with water under acidic or basic conditions to yield ethylene glycol . The reaction can be represented as follows:
C2H4O+H2O→HO-CH2CH2-OH
Industrial Production Methods
Industrial production of ethylene glycol typically involves the catalytic hydration of ethylene oxide. The process is carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, at elevated temperatures and pressures . The reaction is highly exothermic, and the heat generated is used to drive the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylene glycol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Ethylene glycol can be oxidized to produce glycolic acid, oxalic acid, and carbon dioxide.
Reduction: It can be reduced to form ethylene.
Substitution: Ethylene glycol can react with halogens to form halohydrins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of a metal catalyst is typically used.
Substitution: Halogens such as chlorine or bromine are used under controlled conditions.
Major Products
Oxidation: Glycolic acid, oxalic acid, carbon dioxide.
Reduction: Ethylene.
Substitution: Halohydrins.
Applications De Recherche Scientifique
Ethylene glycol has numerous applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Utilized in cryopreservation of biological tissues and cells due to its antifreeze properties.
Medicine: Employed in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Widely used in the production of polyester fibers, resins, and as an antifreeze agent in cooling systems
Mécanisme D'action
Ethylene glycol exerts its effects through various mechanisms:
Antifreeze Properties: It lowers the freezing point of water, preventing the formation of ice in cooling systems.
Cryopreservation: It protects biological tissues and cells from ice crystal formation during freezing.
Solvent Properties: It dissolves a wide range of substances, making it useful in chemical reactions and formulations
Comparaison Avec Des Composés Similaires
Ethylene glycol can be compared with other similar compounds such as propylene glycol and glycerol:
Propylene Glycol: Similar to ethylene glycol but less toxic and used in food and pharmaceuticals.
Glycerol: A trihydroxy alcohol used in food, pharmaceuticals, and cosmetics. .
List of Similar Compounds
- Propylene glycol
- Glycerol
- Diethylene glycol
Ethylene glycol stands out due to its widespread industrial applications and its effectiveness as an antifreeze agent, despite its higher toxicity compared to some alternatives.
Propriétés
Numéro CAS |
146329-71-7 |
|---|---|
Formule moléculaire |
C2H6O |
Poids moléculaire |
46.07 g/mol |
Nom IUPAC |
ethene;hydrate |
InChI |
InChI=1S/C2H4.H2O/c1-2;/h1-2H2;1H2 |
Clé InChI |
KVIPHDKUOLVVQN-UHFFFAOYSA-N |
SMILES canonique |
C=C.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



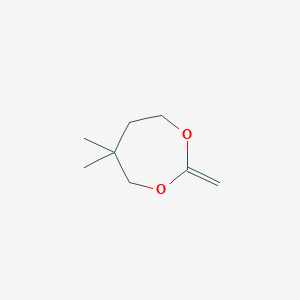
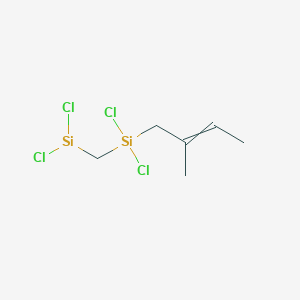
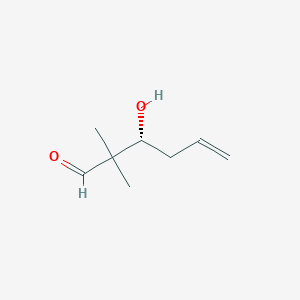
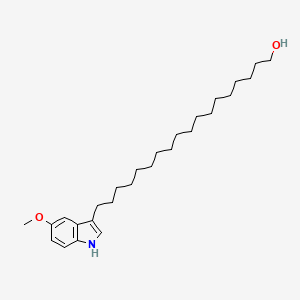
![2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy-](/img/structure/B12542409.png)
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
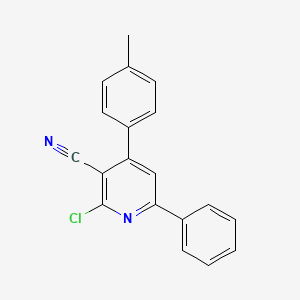
![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
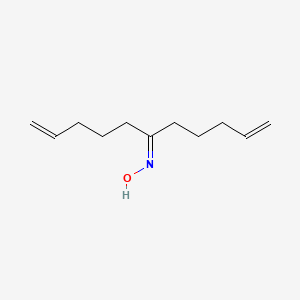
![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)
